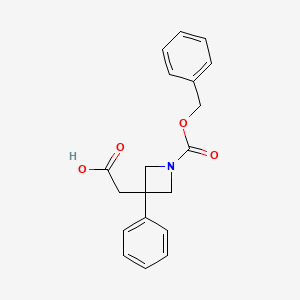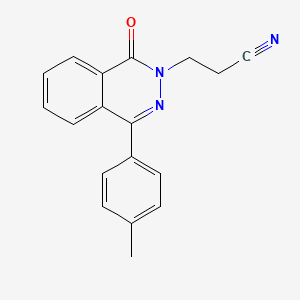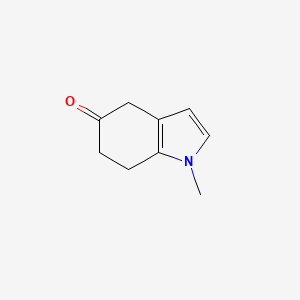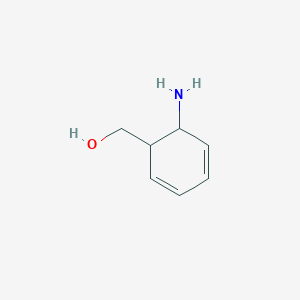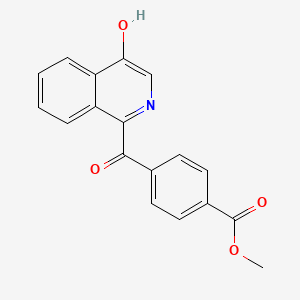
Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate is a chemical compound with the molecular formula C18H13NO4 and a molecular weight of 307.3 g/mol . It is known for its high purity and is often used in pharmaceutical testing and research . This compound features a unique structure that combines a benzoate ester with a hydroxyisoquinoline moiety, making it a valuable asset in various scientific fields.
Vorbereitungsmethoden
The synthesis of Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate typically involves the esterification of 4-(4-hydroxyisoquinoline-1-carbonyl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture under an inert atmosphere to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or isoquinoline moiety, depending on the reagents and conditions used. .
The major products formed from these reactions vary based on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for techniques such as NMR, HPLC, LC-MS, and UPLC
Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of more complex molecules
Wirkmechanismus
The mechanism of action of Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyisoquinoline moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, contributing to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate can be compared to other similar compounds, such as:
Methyl 4-(4-hydroxyquinoline-1-carbonyl)benzoate: Similar structure but with a quinoline moiety instead of isoquinoline.
Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)phenylacetate: Similar structure but with a phenylacetate ester instead of benzoate.
This compound derivatives: Various derivatives with different substituents on the benzoate or isoquinoline moieties
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H13NO4 |
|---|---|
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate |
InChI |
InChI=1S/C18H13NO4/c1-23-18(22)12-8-6-11(7-9-12)17(21)16-14-5-3-2-4-13(14)15(20)10-19-16/h2-10,20H,1H3 |
InChI-Schlüssel |
HAYYASYHSGUSLY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=NC=C(C3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



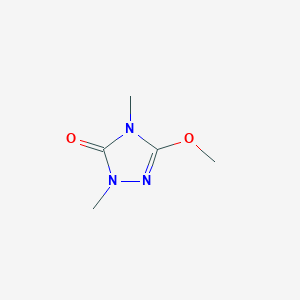

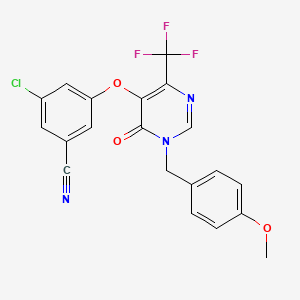
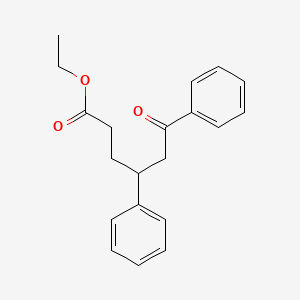
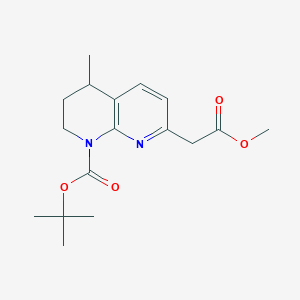
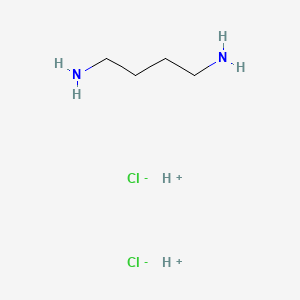
![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
![2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13098154.png)
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)
